molecular formula C7H6ClNO B15239682 2-Chloro-1-(pyridin-4-yl)ethan-1-one

2-Chloro-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B15239682
M. Wt: 155.58 g/mol
InChI Key: VUHGMPZRODXPJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-4-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-4-yl)ethan-1-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-(pyridin-4-yl)ethan-1-one is treated with thionyl chloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the ethanone moiety can undergo redox reactions, modulating the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(pyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chloro group on the ethanone moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHGMPZRODXPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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